molecular formula C22H22N2S2 B2521343 4-Methylbenzyl 4-(phenylsulfanyl)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide CAS No. 343374-07-2

4-Methylbenzyl 4-(phenylsulfanyl)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide

Cat. No.: B2521343
CAS No.: 343374-07-2
M. Wt: 378.55
InChI Key: SPZLFZRQYFRWLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylbenzyl 4-(phenylsulfanyl)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide is an organic compound that belongs to the class of sulfides Sulfides are characterized by the presence of a sulfur atom bonded to two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzyl 4-(phenylsulfanyl)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide can be achieved through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with 4-(phenylsulfanyl)-5,6,7,8-tetrahydro-2-quinazolinone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzyl 4-(phenylsulfanyl)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methylbenzyl 4-(phenylsulfanyl)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylbenzyl 4-(phenylsulfanyl)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form bonds with various biological molecules, influencing their function. Additionally, the aromatic rings can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzylphenyl sulfide
  • 4-Methylbenzyl phenyl sulfide
  • Dibenzyl sulfide

Comparison

Compared to similar compounds, 4-Methylbenzyl 4-(phenylsulfanyl)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide has unique structural features that confer distinct chemical and biological properties. Its tetrahydroquinazoline ring system and the presence of both methyl and phenyl groups make it a versatile compound for various applications .

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-4-phenylsulfanyl-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2S2/c1-16-11-13-17(14-12-16)15-25-22-23-20-10-6-5-9-19(20)21(24-22)26-18-7-3-2-4-8-18/h2-4,7-8,11-14H,5-6,9-10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZLFZRQYFRWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.